

Application of S-nitroso-coenzyme A (SNO-CoA) in Chemoproteomic Studies

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Compound of Interest

Compound Name: *S-nitroso-coenzyme A*

Cat. No.: B1222065

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

S-nitrosylation is a critical post-translational modification where a nitric oxide (NO) moiety is added to a cysteine thiol group on a protein, forming an S-nitrosothiol (SNO). This reversible modification plays a fundamental role in a myriad of cellular signaling pathways, including those involved in cardiovascular, nervous, and immune systems.[1][2] **S-nitroso-coenzyme A** (SNO-CoA), an endogenous small molecule, has emerged as a key mediator of protein S-nitrosylation through a process called transnitrosation, where it transfers its NO group to target proteins.[1][3] Chemoproteomic strategies leveraging SNO-CoA are powerful tools for identifying and quantifying S-nitrosylated proteins, elucidating their functional roles, and discovering new drug targets.[4][5][6]

This document provides detailed application notes and experimental protocols for the use of SNO-CoA in chemoproteomic studies, aimed at researchers, scientists, and professionals in drug development.

Key Concepts and Applications

The application of SNO-CoA in chemoproteomics enables:

- Identification of SNO-CoA Target Proteins: Unbiased, proteome-wide discovery of proteins that are endogenously S-nitrosylated by SNO-CoA.
- Quantitative Analysis of S-nitrosylation: Measuring the extent of S-nitrosylation on specific cysteine residues in response to various stimuli or in different cellular states.
- Functional Characterization of S-nitrosylation: Validating the functional consequences of SNO-CoA-mediated S-nitrosylation on protein activity and cellular pathways.[\[1\]](#)
- Drug Discovery and Target Validation: Identifying novel drug targets and validating their engagement by potential therapeutics that modulate S-nitrosylation.[\[4\]](#)

Data Presentation: Quantitative Insights into SNO-CoA-Mediated Processes

Quantitative data from chemoproteomic studies are crucial for understanding the dynamics of SNO-CoA-mediated S-nitrosylation. Below are tables summarizing key quantitative findings from the literature.

Table 1: Kinetic Parameters of SNO-CoA Reductases

SNO-CoA reductases are enzymes that regulate the levels of SNO-CoA, and consequently, protein S-nitrosylation.[\[1\]](#)

Enzyme	Organism	Substrate	Km (μ M)	kcat (min ⁻¹)	Catalytic Efficiency (kcat/Km)	Reference
Adh6 (SCoR1)	Saccharomyces cerevisiae	SNO-CoA	180.5 \pm 16.8	2596.5 \pm 110.7	~14.4	[1]
AKR1A1 (SCoR2)	Mammalian	SNO-CoA	20.5 \pm 1.8	627 \pm 23.76	~30.6	[1]
AKR1A1 (SCoR2)	Human	SNO-CoA	58	959	~16.5	[7]
AKR1A1 (SCoR2)	Human	GSNO	184	948	~5.2	[7]

Table 2: Abridged List of Identified SNO-CoA Target Proteins

Chemoproteomic studies have identified numerous proteins targeted for S-nitrosylation by SNO-CoA. These targets are often involved in key metabolic pathways.

Protein Name	Gene Name	Function	Organism/Cell Line	Identification Method	Reference
Phosphofructokinase, platelet	PFKP	Glycolysis	Human	Competitive Chemoproteomics	[1]
ATP citrate synthase	ACLY	Fatty acid synthesis	Human	Competitive Chemoproteomics	[1]
Ornithine aminotransferase	OAT	Amino acid metabolism	Human	Competitive Chemoproteomics	[1]
Acetoacetyl-CoA thiolase	Erg10	Sterol biosynthesis	<i>S. cerevisiae</i>	SNO-RAC	[1]
Glyceraldehyde-3-phosphate dehydrogenase	GAPDH	Glycolysis	Mammalian	SNO-RAC	[1]
Insulin Receptor	INSR	Insulin signaling	Human/Mouse	SNO-CoA affinity purification	[8] [9] [10]
Insulin Receptor Substrate 1	IRS1	Insulin signaling	Human/Mouse	SNO-CoA affinity purification	[8] [9] [10]
Pyruvate kinase M2	PKM2	Glycolysis	Mouse	SNO-RAC	[11]

Experimental Protocols

Detailed methodologies are provided for key experiments involving SNO-CoA in chemoproteomic studies.

Protocol 1: S-Nitrosothiol Resin-Assisted Capture (SNO-RAC) for Identification of S-nitrosylated Proteins

This protocol is adapted from established SNO-RAC methodologies and is designed for the enrichment and identification of S-nitrosylated proteins.^{[4][12][13]}

Materials:

- Lysis Buffer (HENS): 250 mM HEPES-NaOH (pH 7.7), 1 mM EDTA, 0.1 mM Neocuproine, 1% (v/v) SDS.
- Blocking Buffer: HENS buffer containing 20 mM S-methyl methanethiosulfonate (MMTS).
- Thiopropyl Sepharose 6B resin or similar thiol-reactive resin.
- Wash Buffer 1: HENS buffer.
- Wash Buffer 2: 25 mM HEPES-NaOH (pH 7.7), 1 mM EDTA, 600 mM NaCl, 0.5% (v/v) Triton X-100.
- Elution Buffer: Buffer containing 100 mM 2-mercaptoethanol or 20 mM DTT.
- Ammonium Bicarbonate (AmBic): 50 mM, pH 8.0.
- Trypsin, sequencing grade.
- Iodoacetamide.

Procedure:

- Cell Lysis and Protein Extraction:
 - Harvest cells and lyse in ice-cold HENS buffer.
 - Sonicate the lysate to shear nucleic acids and clarify by centrifugation at 13,000 x g for 10 minutes at 4°C.
 - Determine protein concentration using a compatible protein assay.

- Blocking of Free Thiols:
 - To the cleared lysate, add MMTS to a final concentration of 20 mM.
 - Incubate at 50°C for 20 minutes with gentle agitation to block all free cysteine thiols.
 - Remove excess MMTS by acetone precipitation of proteins.
- Reduction of S-nitrosothiols and Capture on Resin:
 - Resuspend the protein pellet in HENS buffer.
 - Add sodium ascorbate to a final concentration of 20 mM to selectively reduce S-nitrosothiols to free thiols.
 - Immediately add pre-equilibrated Thiopropyl Sepharose resin to the lysate.
 - Incubate for 4 hours at room temperature with gentle rotation to allow the newly formed thiols to bind to the resin.
- Washing:
 - Pellet the resin by centrifugation and discard the supernatant.
 - Wash the resin sequentially with Wash Buffer 1 and Wash Buffer 2. Perform at least three washes with each buffer to remove non-specifically bound proteins.
- On-Resin Digestion (for Mass Spectrometry):
 - Wash the resin three times with 50 mM AmBic.
 - Resuspend the resin in 50 mM AmBic and add trypsin (1:50 enzyme-to-protein ratio).
 - Incubate overnight at 37°C with shaking.
 - Collect the supernatant containing the non-cysteine containing peptides.
 - To elute the cysteine-containing peptides, add elution buffer to the resin and incubate for 30 minutes at room temperature.

- Alkylate the eluted peptides with iodoacetamide before analysis by mass spectrometry.
- Elution for Western Blotting:
 - Add Elution Buffer to the washed resin and incubate for 30 minutes at room temperature.
 - Collect the eluate containing the enriched S-nitrosylated proteins for analysis by SDS-PAGE and Western blotting.

Protocol 2: Competitive Chemoproteomic Profiling of SNO-CoA Targets

This protocol outlines a competitive profiling approach to identify the direct protein targets of SNO-CoA. The principle is that pre-treatment of a proteome with SNO-CoA will lead to the S-nitrosylation of its targets, thereby preventing their subsequent labeling by a cysteine-reactive chemical probe.[\[2\]](#)[\[6\]](#)

Materials:

- Cell lysate prepared in a non-reducing buffer.
- SNO-CoA.
- Cysteine-reactive probe with a reporter tag (e.g., biotin or a click chemistry handle).
- Streptavidin-agarose beads (for biotinylated probes).
- Reagents for click chemistry (if applicable).
- Buffers and reagents for protein digestion and mass spectrometry.

Procedure:

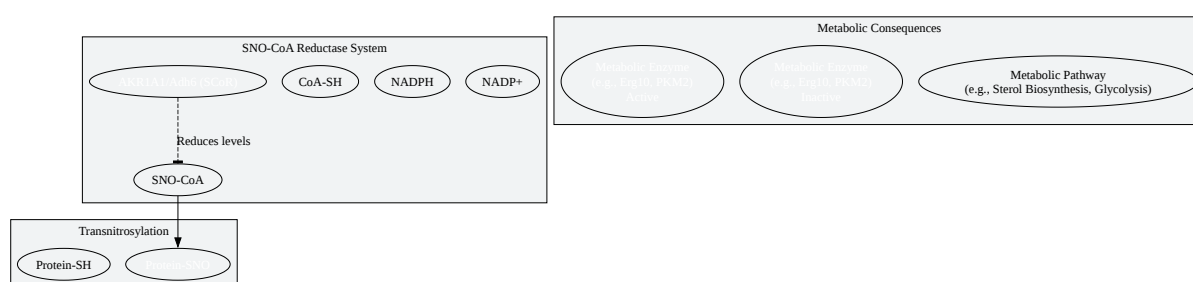
- Proteome Treatment:
 - Divide the cell lysate into two equal aliquots: a control sample and an experimental sample.

- To the experimental sample, add SNO-CoA to a final concentration that is physiologically relevant or empirically determined.
- To the control sample, add an equivalent volume of buffer.
- Incubate both samples for a defined period (e.g., 30-60 minutes) at room temperature to allow for SNO-CoA-mediated transnitrosation.
- Probe Labeling:
 - Add the cysteine-reactive probe to both the control and experimental samples.
 - Incubate for a sufficient time to ensure labeling of available cysteine thiols.
- Enrichment of Probed Proteins:
 - For biotinylated probes, add streptavidin-agarose beads to both samples and incubate to capture the labeled proteins.
 - Wash the beads extensively to remove non-specifically bound proteins.
- Protein Digestion and Mass Spectrometry:
 - Perform on-bead or in-solution tryptic digestion of the enriched proteins.
 - Label the resulting peptides with isobaric tags (e.g., iTRAQ or TMT) for quantitative comparison between the control and experimental samples.
 - Analyze the labeled peptides by LC-MS/MS.
- Data Analysis:
 - Identify and quantify the peptides in both samples.
 - Proteins that show a significant decrease in probe labeling in the SNO-CoA-treated sample compared to the control are considered direct targets of SNO-CoA.

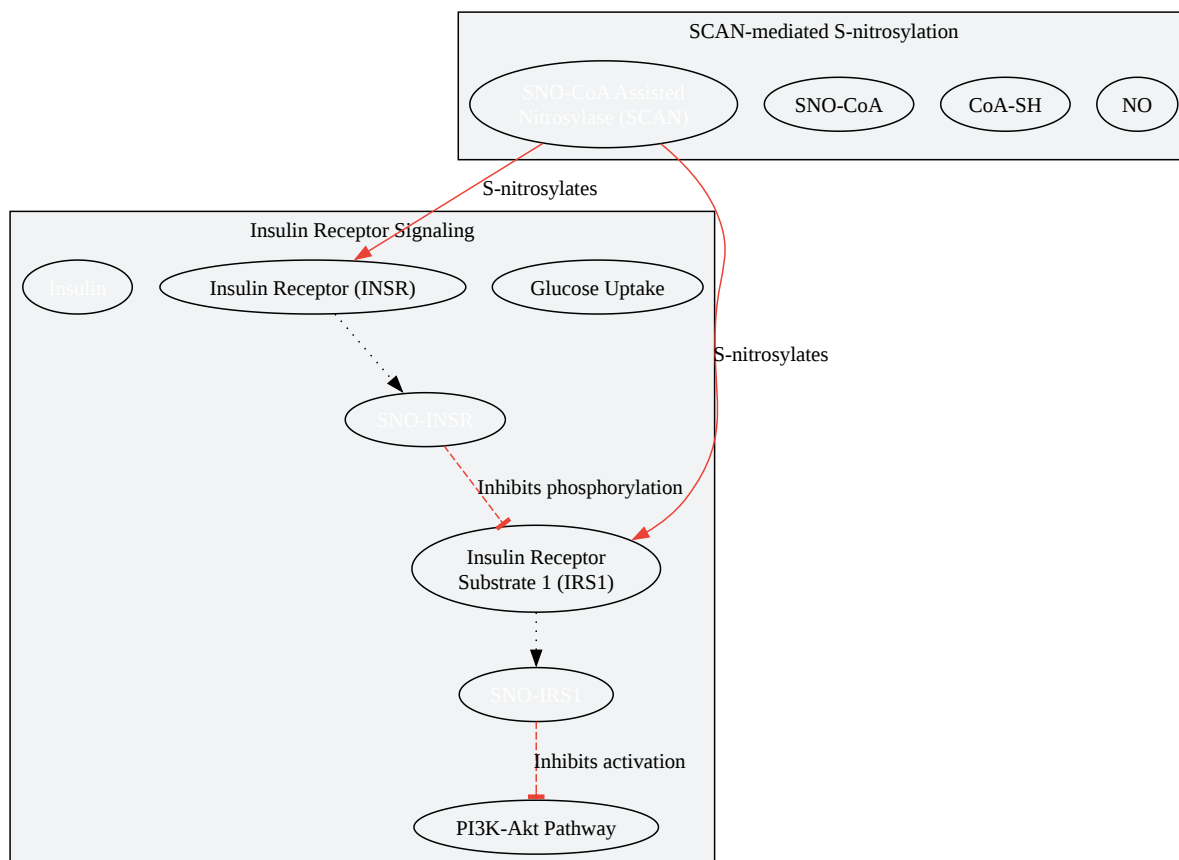
Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathways

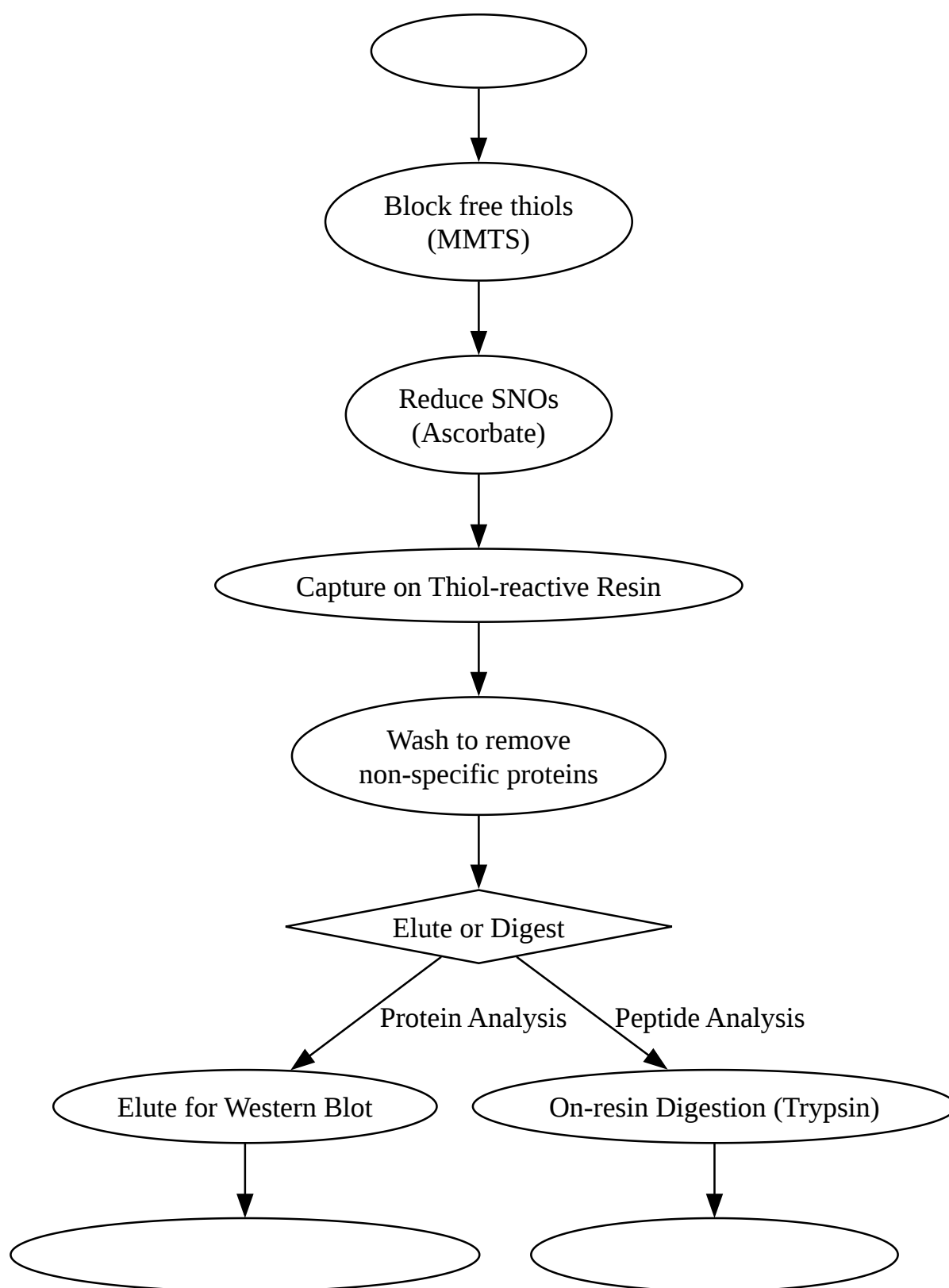


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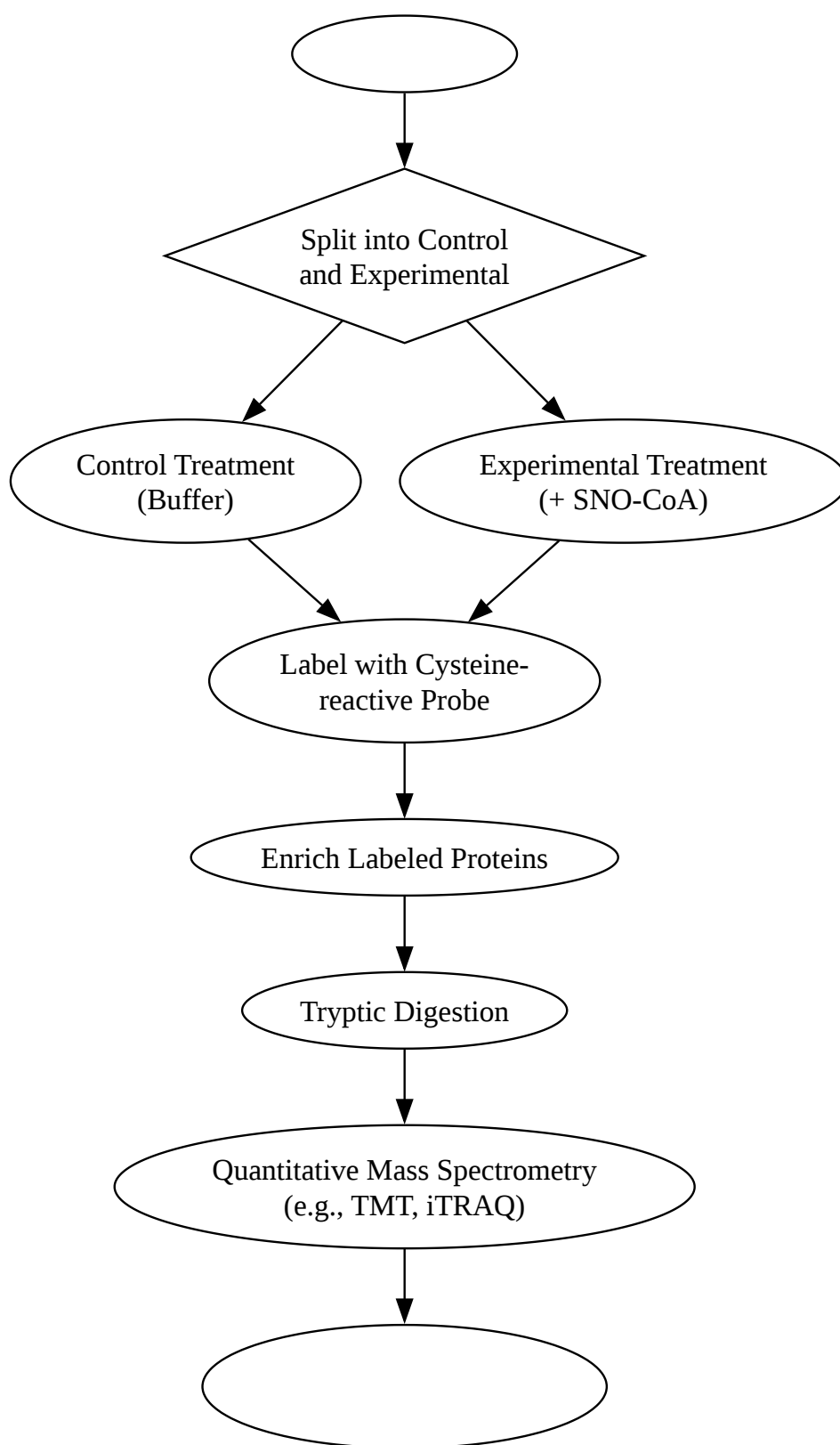


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Experimental Workflows



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